molecular formula C12H9N3S B177866 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine CAS No. 178804-21-2

5-(1,3-Benzothiazol-2-yl)pyridin-2-amine

Cat. No.: B177866
CAS No.: 178804-21-2
M. Wt: 227.29 g/mol
InChI Key: IOUXHHSEJFVUMU-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) and Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science

Benzothiazole and pyridine are not merely chemical curiosities; they are fundamental building blocks in the development of new drugs and materials. nih.govtandfonline.comjchemrev.com Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are of paramount importance in medicinal chemistry. jchemrev.com Many biologically active molecules, including a wide array of pharmaceuticals, contain these ring systems. jchemrev.comjchemrev.com

The benzothiazole scaffold, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a constituent of numerous compounds exhibiting a broad spectrum of pharmacological activities. nih.govtandfonline.com These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.net This versatility has made benzothiazole derivatives a focal point for medicinal chemists seeking to develop novel therapeutic agents. tandfonline.com

Similarly, the pyridine ring, a six-membered heterocyclic ring containing one nitrogen atom, is a common feature in many approved drugs. nih.govresearchgate.net Its presence can influence a molecule's solubility, binding affinity to biological targets, and metabolic stability. In materials science, both benzothiazole and pyridine derivatives are explored for their potential in creating conducting polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.comrsc.org

Rationale for Investigating 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine as a Privileged Structure

The concept of a "privileged structure" is central to understanding the growing interest in this compound. A privileged structure is a molecular framework that can serve as a versatile template for designing ligands for multiple biological targets. nih.govopenochem.org These scaffolds often exhibit favorable drug-like properties, making them attractive starting points in drug discovery. mdpi.com

By combining the benzothiazole and pyridine rings, this compound inherits the potential biological activities of both. This hybrid structure is hypothesized to be a privileged scaffold, capable of interacting with a diverse range of biological targets. The strategic placement of the amino group on the pyridine ring and the linkage to the benzothiazole core create a unique electronic and steric profile that can be further modified to fine-tune its properties.

Current Research Landscape and Unaddressed Questions Regarding this compound

Current research into derivatives of this compound is beginning to reveal its potential. Studies have explored the synthesis of various analogues and their biological activities. For instance, some benzothiazolyl-pyridine hybrids have shown promise as antiviral agents. nih.gov Other research has focused on the synthesis of related compounds and their evaluation for antimicrobial and anticancer properties. nih.govnih.govresearchgate.net

Despite this progress, many questions remain. The full spectrum of biological targets for this compound is yet to be elucidated. A comprehensive understanding of its structure-activity relationships (SAR) is still developing, which would guide the rational design of more potent and selective derivatives. nih.gov Furthermore, its potential in materials science, such as in the development of novel sensors or electronic materials, is a largely unexplored frontier.

Overview of Research Methodologies Employed in the Study of this compound

The investigation of this compound and its derivatives employs a range of modern research methodologies.

Synthesis: The creation of these molecules often involves multi-step synthetic pathways. ijrpr.comyoutube.com Common methods include condensation reactions and cyclization reactions to form the heterocyclic rings. mdpi.comacs.org Researchers are continuously developing more efficient and environmentally friendly synthetic routes. ijrpr.com

Structural Characterization: Once synthesized, the precise structure of the compound must be confirmed. This is typically achieved using a combination of spectroscopic techniques: numberanalytics.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the arrangement of atoms within the molecule. nih.gov

Mass Spectrometry (MS): Determines the molecular weight and can provide clues about the molecular formula. numberanalytics.comnih.gov

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. numberanalytics.com

Computational Modeling: Theoretical methods play a significant role in understanding the properties and potential activities of these compounds. numberanalytics.com

Density Functional Theory (DFT): Used to predict electronic structure, stability, and reactivity. rsc.orgnumberanalytics.com

Molecular Docking: Simulates the interaction of the molecule with biological targets, such as proteins, to predict binding affinity and mode. nih.gov

Biological Evaluation: To assess the therapeutic potential, synthesized compounds are subjected to a variety of biological assays. These can include in vitro tests to measure activity against specific enzymes or cell lines, and in some cases, in vivo studies in animal models. nih.govijrpr.com

Research Findings on Benzothiazole-Pyridine Derivatives

The following table summarizes some of the reported biological activities of various benzothiazole-pyridine derivatives, highlighting the diverse potential of this structural class.

Compound Derivative Biological Activity Key Findings Reference
Benzothiazolyl-pyridine hybridsAntiviral (H5N1, SARS-CoV-2)Some derivatives showed significant inhibitory activity against viral proteases. nih.govresearchgate.net
2,5-disubstituted furane derivatives with benzothiazole nucleiAntitumor, AntimicrobialCertain compounds demonstrated potential antitumor activity and the ability to halt cell proliferation. nih.gov
Pyrimidinesulfonamide scaffolds with benzothiazoleAntiviral, Hsp90α inhibitorsA derivative with the pyrimidine (B1678525) ring bearing a benzothiazole moiety showed optimal inhibition of HCV replication. nih.gov
1-phenyl-N-(benzothiazol-2-yl)methanimine derivativesAnti-MERS-CoVA specific derivative was identified as a promising inhibitor of MERS-CoV entry. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUXHHSEJFVUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327893
Record name 5-(1,3-benzothiazol-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

178804-21-2
Record name 5-(1,3-benzothiazol-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 1,3 Benzothiazol 2 Yl Pyridin 2 Amine and Its Functionalized Derivatives

Strategic Design of Precursors for 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine Synthesis

The successful synthesis of the target compound hinges on the careful selection and preparation of its fundamental building blocks. The primary precursors are derivatives of 2-aminothiophenol (B119425) and functionalized pyridine (B92270) rings, which are brought together through various reaction pathways.

Utilization of 2-Aminothiophenol and Pyridine Ring Components

The benzothiazole (B30560) moiety of the target molecule is typically derived from 2-aminothiophenol or its substituted analogs. mdpi.com This key precursor contains the necessary amine and thiol functionalities ortho to each other on a benzene (B151609) ring, primed for cyclization. researchgate.net The pyridine component, on the other hand, provides the second heterocyclic core of the final compound. The specific nature of the pyridine precursor can vary, often incorporating functional groups that facilitate the coupling reaction with the benzothiazole precursor. acs.orgnih.gov For instance, a pyridine ring bearing an aldehyde or a carboxylic acid group can readily react with 2-aminothiophenol. researchgate.netmdpi.com

Selection of Key Aldehyde, Acid, and Other Organic Intermediates

The choice of other organic intermediates, particularly aldehydes and carboxylic acids, is crucial in directing the synthesis towards the desired product. organic-chemistry.org Aromatic and heteroaromatic aldehydes are frequently employed to react with 2-aminothiophenol to form the 2-substituted benzothiazole core. mdpi.comnih.gov Similarly, carboxylic acids and their derivatives, such as acyl chlorides, can be condensed with 2-aminothiophenol to yield the same benzothiazole scaffold. nih.govnih.gov The strategic selection of these intermediates, often bearing additional functional groups, allows for the introduction of chemical diversity into the final molecule.

Conventional and Advanced Synthetic Pathways for the Benzothiazole-Pyridine Core

The construction of the fused benzothiazole-pyridine system is achieved through several synthetic strategies, primarily revolving around condensation reactions. These methods can be broadly categorized into direct condensation and oxidative cyclization approaches.

Condensation Reactions: Principles and Applications

Condensation reactions are the cornerstone of benzothiazole synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. mdpi.comnih.gov These reactions are widely applicable and can be promoted by various catalysts and reaction conditions.

Direct condensation typically involves the one-pot reaction of 2-aminothiophenol with a suitable pyridine derivative. researchgate.net For example, refluxing 2-aminothiophenol with a pyridinecarboxaldehyde in a suitable solvent like ethanol (B145695) can directly yield the corresponding 2-pyridylbenzothiazole. researchgate.net This method is often favored for its simplicity and efficiency. Another direct approach involves the condensation of 2-aminothiophenol with carboxylic acids, which can be facilitated by reagents like polyphosphoric acid (PPA) at elevated temperatures. nih.gov

A variety of catalysts have been explored to improve the efficiency and mildness of these condensation reactions. For instance, iodine has been shown to promote the condensation of 2-aminothiophenol with aldehydes in DMF. organic-chemistry.org Green chemistry approaches have also been developed, utilizing catalysts like alkyl carbonic acid generated in situ from CO2 and an alcohol, providing an environmentally benign pathway. tandfonline.com

Catalyst/ReagentReactantsConditionsOutcomeReference
Iodine2-Aminothiophenol, AldehydesDMFEfficient synthesis of 2-substituted benzothiazoles organic-chemistry.org
H2O2/HCl2-Aminothiophenol, AldehydesEthanol, Room TemperatureExcellent yields of 2-substituted benzothiazoles mdpi.comnih.gov
Polystyrene polymer grafted with iodine acetate (B1210297)2-Aminothiophenol, BenzaldehydesDichloromethaneEfficient condensation nih.govyoutube.com
Alkyl carbonic acid (from CO2)2-Aminothiophenol, AldehydesMild conditionsGreen and efficient synthesis tandfonline.com
Polyphosphoric acid (PPA)2-Aminothiophenol, Carboxylic acidsElevated temperaturesCondensation to form benzothiazoles nih.gov
Molecular sieves (MS) 4 Å2-Aminothiophenol, AldehydesDichloromethane (DCM)Synthesis of 2-alkyl-2,3-dihydrobenzo[d]thiazoles mdpi.com

Oxidative cyclization represents another important strategy for the synthesis of the benzothiazole ring system. organic-chemistry.org In this approach, the initial condensation product, a Schiff base or a thioamide, undergoes an intramolecular cyclization facilitated by an oxidizing agent to form the aromatic benzothiazole ring. nih.gov A straightforward method involves the reaction of 2-aminothiophenol with aryl aldehydes in an air/DMSO oxidant system, which proceeds without the need for a catalyst. organic-chemistry.org Visible light-mediated synthesis has also emerged as a green alternative, where an in situ-generated disulfide acts as a photosensitizer to generate the necessary oxidants from molecular oxygen. organic-chemistry.org

The choice of oxidant can significantly influence the reaction's efficiency and substrate scope. Phenyliodine(III) bis(trifluoroacetate) (PIFA) under microwave conditions has been used to promote the condensation and subsequent oxidation. nih.gov The intramolecular cyclization of thiobenzamides to benzothiazoles can also be achieved using reagents like cerium ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

Oxidant/CatalystReactantsConditionsOutcomeReference
Air/DMSO2-Aminothiophenol, Aryl aldehydesCatalyst-freeGood to excellent yields of 2-arylbenzothiazoles organic-chemistry.org
Visible light/disulfide2-Aminothiophenol, AldehydesPhotosensitized oxidationGreen synthesis of benzothiazoles organic-chemistry.org
Phenyliodine(III) bis(trifluoroacetate) (PIFA)2-Aminothiophenol, BenzaldehydesMicrowave irradiationRapid and efficient synthesis nih.gov
Cerium ammonium nitrate (CAN)ThiobenzamidesAqueous acetonitrile, Room temperatureIntramolecular cyclization to benzothiazoles nih.gov

Table of Compounds

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. clockss.orgacsgcipr.org These strategies involve the reaction of three or more starting materials in a one-pot procedure to form a final product that incorporates portions of all the initial reactants. acsgcipr.org While a direct MCR for this compound is not extensively detailed, the principles of MCRs have been successfully applied to synthesize structurally related pyridine and benzothiazole systems.

The Bohlmann–Rahtz pyridine synthesis, for instance, is a classic example of a reaction that can be adapted into a one-pot MCR format to produce highly substituted pyridines. acsgcipr.orgyoungin.com This involves the condensation of an enamine with an ethynyl (B1212043) ketone. youngin.com Similarly, three-component reactions (3CRs) have proven effective for building fused heterocyclic systems. For example, a hafnium(IV) triflate-catalyzed 3CR has been used to create a library of pyrimido[2,1-b] clockss.orgmdpi.combenzothiazole derivatives, demonstrating the power of MCRs in rapidly accessing diverse chemical libraries based on the benzothiazole core. rsc.org Another approach involves the one-pot, three-component reaction of indan-1,3-dione, an aromatic aldehyde, and (benzothiazol-2-yl)acetonitrile, catalyzed by p-toluenesulfonic acid in water, to yield complex fused pyrido[2,1-b]benzothiazoles. researchgate.net

These examples underscore the potential of MCR strategies for the convergent synthesis of functionalized pyridines and benzothiazoles. A hypothetical MCR for the title compound could involve the condensation of a suitable 1,3-dicarbonyl compound, an ammonia (B1221849) source, and a benzothiazole-containing building block.

Catalytic Methodologies in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. The synthesis of this compound and its precursors heavily relies on various catalytic systems.

Green Chemistry Catalysis (e.g., low transition temperature mixtures, silica-supported catalysts)

Green chemistry principles encourage the use of environmentally benign catalysts and reaction conditions. mdpi.commdpi.com In the context of benzothiazole synthesis, several green catalytic methods have been developed. One approach involves the condensation of 2-aminothiophenol with aldehydes using a mixture of H₂O₂/HCl in ethanol at room temperature, which provides an efficient and greener alternative to traditional methods. mdpi.com

Heterogeneous catalysts are a cornerstone of green chemistry as they can be easily recovered and reused. researchgate.net For instance, hydrotalcite, a layered double hydroxide, has been employed as a solid base catalyst for the solvent-free synthesis of 2-arylbenzimidazoles and benzothiazoles. researchgate.net Another innovative green approach is the use of a heterogeneous photocatalyst, such as copper-modified phosphorus-doped graphitic carbon nitride (Cu/P-CN), for the N-arylation of 2-aminopyridine (B139424) with aryl boronic acids under visible light irradiation at room temperature. sci-hub.se This method is notable for its mild conditions and the reusability of the catalyst. sci-hub.se Molecular iodine has also been utilized as an inexpensive, metal-free catalyst for the oxidative N-S bond formation in the synthesis of various thiadiazole derivatives, a strategy that could be adapted for benzothiazole ring formation. mdpi.comnih.gov

Catalyst SystemReactantsProduct TypeGreen AspectSource
H₂O₂/HCl2-Aminothiophenol, Aldehydes2-Substituted BenzothiazolesMild conditions, Ethanol solvent mdpi.com
Hydrotalcite2-Aminothiophenol, Aldehydes2-Aryl BenzothiazolesSolvent-free, Reusable catalyst researchgate.net
Cu/P-CN (Photocatalyst)2-Aminopyridine, Aryl boronic acidN-Arylpyridin-2-aminesVisible light, Room temp, Reusable sci-hub.se
Molecular Iodine (I₂)Imidoyl/Guanyl thiourea (B124793)AminothiadiazolesMetal-free, Room temp mdpi.com
Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for forming the carbon-carbon and carbon-heteroatom bonds necessary for constructing the this compound framework. The formation of the 2-aminobenzothiazole (B30445) core can be achieved via intramolecular oxidative coupling of N-arylthioureas, a reaction catalyzed by transition metals like ruthenium(III) chloride (RuCl₃) or palladium(II) acetate (Pd(OAc)₂). nih.gov

Copper catalysts are also widely used. For example, copper(I)-catalyzed intramolecular N–S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamides is an effective method for synthesizing benzo[d]isothiazol-3(2H)-ones, using O₂ as the sole oxidant. mdpi.com Copper has also been employed in the aerobic oxidative amination of C(sp³)–H bonds to synthesize related imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org More advanced strategies involve rhodium(III)-catalyzed C-H activation and annulation reactions, which allow for the construction of complex fused heterocyclic systems from simpler precursors like 5-amino-1-aryl-pyrazoles and iodonium (B1229267) ylides. nih.govnih.gov Such C-H functionalization strategies represent a highly efficient and atom-economical approach to building molecular complexity. nih.gov

Metal CatalystReaction TypeReactantsResulting Core StructureSource
RuCl₃Intramolecular Oxidative CouplingN-Arylthioureas2-Aminobenzothiazole nih.gov
Pd(OAc)₂Intramolecular Oxidative CyclizationN-Aryl-N′,N′-dialkylthioureas2-(Dialkylamino)benzothiazole nih.gov
Cu(I)Intramolecular N–S Bond Formation2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-one mdpi.com
Rh(III)C-H Activation / Annulation5-Amino-1-aryl-pyrazoles, Iodonium ylidesBenzo[f]pyrazolo[1,5-a] clockss.orgmdpi.comdiazepines nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. youngin.comsemanticscholar.org The synthesis of heterocyclic compounds, including pyridines and fused benzothiazole systems, has significantly benefited from this technology. clockss.orgyoungin.com

For example, the Bohlmann–Rahtz synthesis of pyridines can be conducted as a one-pot reaction under microwave irradiation at 170°C, providing superior yields in a much shorter time frame than conventional heating. youngin.com Similarly, a one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine derivatives from 2-aminothiazole (B372263), an aldehyde, and ethyl acetoacetate (B1235776) showed a dramatic improvement with microwave heating; a reaction that took 48 hours with conventional heating to give a 30% yield was completed much faster with a significantly higher yield under microwave irradiation. clockss.org The efficiency of microwave heating has also been demonstrated in the solid-phase synthesis of 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones, where reaction times were reduced from several days to just 80 minutes. nih.gov

Synthetic TargetReactantsMethodTime (Conventional)Time (Microwave)Source
Trisubstituted PyridinesEthyl β-aminocrotonate, AlkynonesBohlmann–RahtzInefficient20 min youngin.com
Thiazolo[3,2-a]pyrimidines2-Aminothiazole, Aldehyde, β-ketoester3-Component Reaction48 hNot specified, but faster clockss.org
Imidazo[1,2a]pyrimidin-5-onesResin-bound precursorSolid-Phase SynthesisSeveral days80 min nih.gov
Pyrazole-Triazole HybridsChalcones, Hydrazine hydrateCyclizationNot specifiedShorter nih.gov

Ultrasound-Assisted Synthesis for Improved Reaction Kinetics

The use of ultrasonic irradiation in chemical synthesis, a field known as sonochemistry, can significantly enhance reaction rates and yields. nih.govbeilstein-archives.org The underlying mechanism involves acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to the formation of highly reactive species. beilstein-archives.org

This technique has been successfully applied to the synthesis of various thiazole (B1198619) derivatives. nih.govresearchgate.nettandfonline.com For instance, the synthesis of novel thiazoles via the reaction of a hydrazine-1-carbothioamide with hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones was efficiently carried out using ultrasonic irradiation in the presence of a green biocatalyst. nih.govacs.org The benefits of this ultrasound-assisted method include mild reaction conditions, rapid reaction times, and high product yields. nih.govacs.org In a comparative study, ultrasound-assisted synthesis of pyrimidine (B1678525) derivatives demonstrated a sharp reduction in reaction times and a general increase in product yields compared to conventional methods. beilstein-archives.org The application of ultrasound provides a green, efficient, and powerful alternative for the synthesis of heterocyclic compounds like 1,3-thiazoles and related structures. researchgate.nettandfonline.com

Post-Synthetic Functionalization and Structural Diversification of this compound

Once the core structure of this compound is synthesized, its structural diversity can be expanded through post-synthetic functionalization. The primary site for such modifications is the exocyclic amino group on the pyridine ring, which can undergo a variety of chemical transformations.

A common functionalization is acylation. The 2-amino group can react with acylating agents like benzoyl chloride or chloroacetyl chloride to form the corresponding N-benzothiazolyl amides. rsc.org For example, reacting 2-amino-6-thiocyanatobenzothiazole with chloroacetyl chloride readily produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, which can then be used as a building block for more complex molecules. rsc.org This reactivity is crucial for building libraries of compounds for various applications.

Furthermore, the amino group can be used to form Schiff bases (imines) by condensation with aldehydes or ketones. nih.gov These imines can be valuable intermediates for further synthetic elaborations or can be target molecules in their own right. The combination of the benzothiazole heterocycle with amino acids and peptides through amide bond formation is another area of interest, creating hybrid molecules that merge the structural features of both classes of compounds. nih.gov This has been achieved through solid-phase synthesis, allowing for the efficient construction of C-terminally modified peptides with the 2-(aminophenyl)benzothiazolyl group. nih.gov These functionalization reactions highlight the versatility of the this compound scaffold as a platform for generating a wide range of derivatives.

Introduction of Amino and Heterocyclic Substituents

The introduction of additional amino and heterocyclic groups to the core benzothiazole-pyridine structure is a key strategy for creating structural diversity. This is often achieved through modern cross-coupling reactions or multicomponent condensation reactions, which allow for the precise installation of complex fragments.

One prominent method involves the Suzuki coupling reaction, which is effective for forming carbon-carbon bonds. For instance, a bromo-substituted benzothiazole can serve as a precursor for introducing various heterocyclic rings. In a documented synthesis, an N-(6-bromo-benzothiazol-2-yl)-N'-(alkyl)urea is coupled with different pyridine- or pyrimidine-boronic acids or esters. This palladium-catalyzed reaction facilitates the attachment of a pyridine or pyrimidine ring at the C-6 position of the benzothiazole core, yielding compounds like N-[6-(pyridin-3-yl)-benzothiazol-2-yl]-N'-(alkyl)ureas. rsc.org This approach demonstrates the versatility of using halogenated intermediates to build more complex poly-heterocyclic systems.

Another powerful technique for introducing heterocyclic substituents is through multicomponent reactions (MCRs). The Biginelli reaction, a classic MCR, can be adapted to use 2-aminobenzothiazole as a key building block. In one such adaptation, 2-aminobenzothiazole reacts with an aldehyde and a β-dicarbonyl compound, such as ethyl acetoacetate or curcumin, under catalytic conditions. nih.gov This condensation reaction leads to the formation of highly functionalized pyrimido[2,1-b]benzothiazole derivatives. nih.gov The reaction can be catalyzed by acids like acetic acid or various metal catalysts, with microwave irradiation offering a more efficient, solvent-free alternative that significantly reduces reaction times. nih.gov

Furthermore, complex heterocyclic systems, such as thieno[2,3-b]pyridines, can be constructed starting from precursors containing the benzothiazole moiety. One route begins with the synthesis of 2-mercapto-6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4-phenyl-pyridine-3-carbonitrile, which is then reacted with halo esters or halo ketones to build the fused thieno[2,3-b]pyridine (B153569) ring system. researchgate.net

The table below summarizes examples of reagents used to introduce heterocyclic substituents.

Starting Material TypeReagent/Reaction TypeHeterocycle IntroducedReference
Bromo-substituted benzothiazolePyridine-3-boronic acid (Suzuki Coupling)Pyridine rsc.org
2-AminobenzothiazoleAldehyde, Ethyl Acetoacetate (Biginelli Reaction)Fused Pyrimidine nih.gov
Pyridine-3-carbonitrile derivativeHalo ketones (Cyclization)Fused Thiophene (Thienopyridine) researchgate.net

Strategies for Derivatization at the Pyridine Nitrogen

Derivatization of the nitrogen atom within the pyridine ring of the benzothiazole-pyridine scaffold offers a direct route to modify the electronic properties and steric profile of the molecule. Key strategies include N-oxidation and N-alkylation, which transform the neutral tertiary amine of the pyridine ring into a pyridinium (B92312) N-oxide or a quaternary pyridinium salt, respectively.

N-Oxide Formation: The oxidation of the pyridine nitrogen to an N-oxide is a common and effective derivatization strategy. This transformation alters the electron distribution in the aromatic ring, making it more electron-deficient and activating the C2 and C4 positions for nucleophilic attack. scripps.eduwikipedia.org For benzothiazole-containing compounds, N-oxides have been synthesized with the goal of modulating biological activity. nih.gov A general method for this oxidation involves using a peroxy acid, such as peroxybenzoic acid or a mixture of hydrogen peroxide with maleic anhydride. wikipedia.orgnih.gov For example, 2-methylbenzothiazole (B86508) can be oxidized to 2-methylbenzothiazole-N-oxide, which then serves as a reactive intermediate for further condensation reactions. nih.gov The resulting N-oxide structure can influence the acidity of adjacent methyl groups, facilitating reactions like aldol-type condensations with aldehydes to produce styryl derivatives. nih.gov

N-Alkylation: Direct alkylation of the pyridine nitrogen introduces a positive charge and a new substituent, creating a quaternary pyridinium salt. This modification significantly changes the molecule's polarity and reactivity. While Friedel-Crafts type alkylations are generally ineffective on electron-deficient pyridine rings, derivatization can be achieved through other means. youtube.com Nucleophilic attack on a pyridine ring by a strong nucleophile like an organolithium reagent (e.g., MeLi) can lead to addition at the nitrogen atom. This has been demonstrated in the synthesis of novel mono-anionic ligands from bis(imino)pyridines, where methyllithium (B1224462) attacks the pyridine nitrogen. nih.gov Such reactions fundamentally alter the electronic structure of the pyridine ring system, providing a platform for creating novel metal complexes. nih.gov

The table below outlines these derivatization strategies.

Derivatization StrategyReagent ExampleProduct TypeReference
N-OxidationHydrogen Peroxide / Maleic AnhydridePyridine-N-oxide nih.gov
N-AlkylationMethyllithium (MeLi)N-Methylpyridinium derivative nih.gov

Formation of Linker-Containing Conjugates (e.g., urea (B33335), thiourea, sulfonamide, triazole, triazine)

Connecting the this compound scaffold to other chemical moieties via linker groups is a widely used strategy to create hybrid molecules. These linkers, such as urea, thiourea, and triazole, provide spatial separation and specific geometries between different parts of the conjugate.

Urea and Thiourea Linkers: Urea and thiourea functionalities are readily introduced by reacting an amino-benzothiazole precursor with an appropriate isocyanate or isothiocyanate. For example, 2-aminobenzothiazole derivatives can be treated with ethyl isocyanate to yield N-(benzothiazol-2-yl)-N'-(ethyl)ureas. rsc.org This reaction is straightforward and provides a stable, hydrogen-bond-donating urea linker. Similarly, thiourea linkers are formed using isothiocyanates. These (thio)urea-containing benzothiazoles have been synthesized to explore their potential in various fields of chemical research. rsc.org

Triazole Linkers: The 1,2,3-triazole ring is a popular linker in medicinal chemistry and materials science due to its stability, rigidity, and ability to form hydrogen bonds. It is most commonly synthesized using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this approach, a benzothiazole derivative bearing a terminal alkyne is reacted with an organic azide (B81097). youtube.comorganic-chemistry.org This reaction efficiently and regioselectively produces a 1,4-disubstituted 1,2,3-triazole linker, covalently connecting the benzothiazole core to another functional group. youtube.comorganic-chemistry.org This method has been successfully used to create urea-benzothiazole hybrids joined by a triazole bridge. youtube.com Another related strategy involves the 1,3-dipolar cycloaddition between an azide and a nitrile, which can also be employed to construct triazole-containing systems. chemistryviews.org

Triazine Linkers: While less common for this specific scaffold, triazine-based structures can be incorporated through multicomponent reactions. For instance, 1,3,5-triazinanes (cyclic trimers of N-substituted imines) can react with other starting materials in cyclization reactions. The reaction of benzodithiol-3-ones with amines and 1,3,5-triazines has been used to synthesize 2,3-dihydro-4H-benzo[e] rsc.orgchemistryviews.orgthiazin-4-ones. google.com In this context, the triazine serves as a source for the imine intermediate required for the ring formation. This demonstrates a potential, albeit indirect, route for incorporating a nitrogen-rich heterocyclic linker. google.com

The following table summarizes the formation of different linker-containing conjugates.

Linker TypeSynthetic MethodPrecursorsReference
Urea Reaction with isocyanateAmino-benzothiazole, Ethyl isocyanate rsc.org
Thiourea Reaction with isothiocyanateAmino-benzothiazole, Aryl isothiocyanate rsc.org
Triazole Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Alkyne-functionalized benzothiazole, Organic azide youtube.comorganic-chemistry.org
Triazine Three-component cyclizationBenzodithiol-3-one, Amine, 1,3,5-Triazine google.com

Advanced Structural Elucidation and Solid State Analysis of 5 1,3 Benzothiazol 2 Yl Pyridin 2 Amine Analogues

Comprehensive Spectroscopic Characterization

Spectroscopic methods provide invaluable insights into the molecular structure of benzothiazole-pyridine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are synergistically employed to confirm the identity, purity, and detailed structural features of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the protons and carbons, respectively.

In the ¹H NMR spectra of benzothiazole-pyridine analogues, distinct signals corresponding to the aromatic protons of both the benzothiazole (B30560) and pyridine (B92270) ring systems are observed. For instance, in related benzothiazole hybrids, the methylene protons (-SCH₂CO-) adjacent to the thiazole (B1198619) ring typically appear as a characteristic singlet peak around 4.30–4.35 ppm, confirming the successful linkage of molecular fragments. nih.gov The aromatic protons resonate in the downfield region, generally between 7.00 and 9.00 ppm, with their specific chemical shifts and coupling patterns providing a fingerprint of the substitution on the rings. The proton of the amino group (-NH₂) often appears as a broad singlet.

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The spectra of benzothiazole-pyridine analogues show characteristic signals for the carbonyl carbons (C=O) in the range of 160–175 ppm. nih.gov The aromatic carbons of the benzothiazole and pyridine rings display a series of signals typically between 110 and 160 ppm. The specific chemical shifts are sensitive to the electronic effects of the substituents attached to the rings.

Table 1: Representative NMR Data for a Benzothiazole Analogue

Nucleus Chemical Shift (δ, ppm)
¹H 4.32 (-SCH₂CO-)
¹H 7.20 - 8.50 (Aromatic-H)
¹H 9.81 (N-H) amhsr.org
¹³C 35.5 (-SCH₂C O-)
¹³C 115.0 - 155.0 (Aromatic-C)
¹³C 165.8 (C=O)
¹³C 167.6 (C=N)

Data compiled from representative benzothiazole-pyridine analogues. nih.govnih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectra of 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine analogues exhibit several characteristic absorption bands that confirm their structural integrity. A key feature is the N-H stretching vibration of the primary or secondary amine group, which typically appears as one or two bands in the 3100–3500 cm⁻¹ region. researchgate.netnih.gov For example, in N-(pyridin-2-yl)pyrazine-2-carboxamide, the N-H stretch is observed at 3323 cm⁻¹. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. amhsr.org

The C=N stretching vibration of the benzothiazole and pyridine rings gives rise to strong absorption bands in the 1630–1550 cm⁻¹ range. amhsr.org The stretching vibrations of the aromatic C=C bonds also appear in this region, often between 1610 cm⁻¹ and 1450 cm⁻¹. nih.gov Furthermore, the presence of a carbonyl group (C=O) in some analogues is confirmed by a strong absorption band around 1670-1695 cm⁻¹. researchgate.netresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Benzothiazole-Pyridine Analogues

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch (Amine) 3100 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C=O Stretch (Amide) 1670 - 1695
C=N Stretch (Imine/Aromatic) 1550 - 1630
C=C Stretch (Aromatic) 1450 - 1610
C-N Stretch 1296 - 1315

Data compiled from various sources. amhsr.orgnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides extremely accurate measurements of the mass-to-charge ratio (m/z) of ions. This precision allows for the unambiguous determination of a compound's elemental composition, serving as a definitive confirmation of its chemical formula.

For analogues of this compound, HRMS analysis is critical for verifying the successful synthesis of the target molecule. By comparing the experimentally measured mass with the theoretically calculated mass for the proposed molecular formula, researchers can confirm the identity of the compound with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This level of accuracy is essential for distinguishing between compounds with very similar nominal masses but different elemental compositions.

Table 3: Example of HRMS Data for a Benzothiazole Analogue

Molecular Formula Calculated Mass (m/z) Found Mass (m/z) Error (ppm)
C₁₉H₁₂N₄O₂S 372.0681 372.0675 -1.6
C₁₈H₁₁ClN₄OS 382.0346 382.0341 -1.3

Data represents typical values for related heterocyclic compounds.

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Geometry in the Crystalline State

X-ray crystallography on suitable single crystals of benzothiazole-pyridine analogues reveals their exact molecular geometry in the solid state. These studies confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles.

For example, the crystal structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, an analogue, was determined to crystallize in the triclinic system. nih.gov The detailed crystallographic data obtained from such an analysis provides a complete picture of the molecule's solid-state conformation. The expected square-planar coordination geometry is often observed in platinum(II) complexes of benzothiazole ligands. nih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data for an Analogue

Parameter Value
Compound 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate
Chemical Formula C₁₉H₁₅N₃S·H₂O
Crystal System Triclinic
Space Group P-1
a (Å) 6.5042 (3)
b (Å) 11.5721 (5)
c (Å) 11.9415 (5)
α (°) 99.597 (1)
β (°) 103.599 (1)
γ (°) 99.813 (1)
Volume (ų) 840.52 (6)

Data from the crystallographic study of a related benzothiazole-pyridine derivative. nih.gov

Analysis of Dihedral Angles and Aromatic Ring Planarity

A key structural aspect of molecules containing multiple aromatic rings is their degree of planarity, which can be quantified by the dihedral angles between the ring planes. This feature significantly influences the molecule's electronic properties, crystal packing, and biological activity.

In analogues of this compound, the benzothiazole and pyridine ring systems are not typically coplanar. X-ray diffraction studies on 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline revealed that the benzothiazole unit is twisted relative to the adjacent benzene (B151609) ring, with a dihedral angle of 7.22 (1)°. nih.gov The dihedral angle between that central benzene ring and the terminal pyridine ring is even larger, at 80.89 (1)°, indicating a highly non-planar conformation. nih.gov In platinum(II) complexes, the benzothiazole ligand is often positioned significantly out of the metal's square plane, with dihedral angles reported in the range of 76.4° to 88.1°. nih.gov This deviation from planarity is often a result of steric hindrance between the linked aromatic systems and their substituents.

Table 5: Selected Dihedral Angles in Benzothiazole-Pyridine Analogues

Molecular Fragments Dihedral Angle (°) Reference
Benzothiazole Ring – Benzene Ring 7.22 (1) nih.gov
Benzene Ring – Pyridine Ring 80.89 (1) nih.gov
PtBr₃N unit – Benzothiazole Ring 88.1 (4) nih.gov

Angles determined by single-crystal X-ray diffraction.

Computational Chemistry and Molecular Modeling of 5 1,3 Benzothiazol 2 Yl Pyridin 2 Amine Systems

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations offer a microscopic view of a molecule's characteristics, providing insights into its stability, reactivity, and electronic nature. For 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine, these methods have been crucial in building a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study the molecular orbitals of benzothiazole (B30560) derivatives, which are essential for predicting their chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. nih.gov

Studies on related heterocyclic systems have shown that a smaller HOMO-LUMO gap often correlates with higher chemical reactivity. nih.gov For instance, in the analysis of a hexahydropyrimidine (B1621009) derivative, a minimal HOMO-LUMO energy gap of 4.6255 eV suggested that the molecule is highly reactive. nih.gov This type of analysis for this compound would involve calculating the energies of its frontier orbitals to predict its reactivity and potential interaction sites for electrophilic and nucleophilic attacks. The distribution of these orbitals across the benzothiazole and pyridine (B92270) rings would also reveal which parts of the molecule are most likely to participate in chemical reactions.

Conformational Analysis via Computational Methods

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis through computational methods helps identify the most stable spatial arrangements of a molecule. For a flexible molecule like this compound, which has a rotational bond between the benzothiazole and pyridine rings, understanding its preferred conformation is vital.

Potential energy surface (PES) scans are a common computational technique to explore the conformational landscape. By systematically rotating the dihedral angle between the two ring systems and calculating the energy at each step, the lowest energy (most stable) conformations can be identified. For example, a PES analysis of a related compound, ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, was used to determine its most stable structure in both the gas phase and in a solvent. nih.gov A similar approach for this compound would provide crucial information about its shape, which is a key determinant of how it fits into the binding site of a biological target.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target.

Ligand-Protein Interaction Analysis (e.g., DHPS enzyme, protein aggregation targets)

Molecular docking studies have been employed to investigate the interaction of benzothiazole derivatives with various protein targets. For instance, derivatives of benzothiazole have been docked with enzymes like dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway of microorganisms, making it a target for antimicrobial agents. Docking studies on heteroaryl benzothiazole derivatives have suggested that their antibacterial activity may stem from the inhibition of enzymes like E. coli MurB. nih.gov

Furthermore, benzothiazole-containing compounds have been investigated for their potential to modulate the aggregation of proteins implicated in neurodegenerative diseases, such as α-synuclein and tau. acs.org A study on 5-nitro-1,2-benzothiazol-3-amine and its derivatives showed their ability to inhibit the formation of α-synuclein and tau fibrils and oligomers. acs.org Docking simulations of this compound with such protein targets would help to identify key interacting residues and the nature of the binding forces, such as hydrogen bonds and hydrophobic interactions.

Target ProteinPotential Biological EffectKey Interacting Residues (Example)
Dihydropteroate Synthase (DHPS)AntibacterialSer, Arg, Lys
E. coli MurBAntibacterialNot specified
α-SynucleinAnti-protein aggregationNot specified
TauAnti-protein aggregationNot specified
Human Epidermal growth factor receptor (HER)AnticancerNot specified nih.gov
DNAAnticancerNot specified nih.gov

Prediction of Binding Affinities and Modes of Action

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher affinity.

For example, in a study of benzo[d]thiazol-2-amine derivatives as potential anticancer agents, molecular docking with the Human Epidermal growth factor receptor (HER) enzyme revealed that certain derivatives had high binding affinities, with docking scores as low as -10.4 kcal/mol. nih.gov These scores suggest a strong potential for interaction. The docking simulations also provide detailed information on the binding mode, showing the specific orientation of the ligand within the active site and the key interactions that stabilize the complex. This information is invaluable for understanding the compound's potential mechanism of action and for guiding the design of more potent derivatives.

In Silico Validation of Experimental Biological Activities

Computational studies are often used to rationalize and validate experimental findings. When a compound shows promising biological activity in laboratory tests, molecular docking can provide a plausible explanation at the molecular level.

For instance, if this compound were to exhibit antimicrobial activity in vitro, docking studies against relevant microbial enzymes could confirm its potential to inhibit these targets. This was demonstrated in a study where the in vitro antifungal activity of heteroarylated benzothiazoles was supported by docking studies showing their potential to inhibit 14-lanosterol demethylase. nih.gov Similarly, if the compound were found to have analgesic and anti-inflammatory effects, docking it into the active sites of cyclooxygenase (COX) enzymes could provide a theoretical basis for this activity, as has been done for other benzo[d]thiazol-2-amine derivatives. researchgate.net This synergy between experimental and computational approaches accelerates the drug discovery process by providing a deeper understanding of the compound's biological function.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about the conformational dynamics and stability of this compound and its complexes with biological macromolecules. While specific MD simulation studies exclusively focused on this compound are not extensively documented in public literature, the methodology is widely applied to similar benzothiazole-containing molecules, providing a framework for its potential application. nih.gov

MD simulations of a molecule like this compound, either in a solvent environment or bound to a protein active site, would typically be performed using classical force fields such as AMBER, CHARMM, or GROMOS. mdpi.com These simulations can predict the flexibility of the molecule, identify stable conformations, and analyze the network of interactions with its environment. For instance, in a study of benzothiazole derivatives as potential enzyme inhibitors, MD simulations were used to assess the stability of the ligand-protein complex over time. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, are monitored to gauge the stability of the binding pose predicted by molecular docking. mdpi.com

A hypothetical MD simulation study on this compound bound to a target protein, for example, a kinase, would involve several steps. Initially, the system is prepared by placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes. This is followed by a series of equilibration steps, gradually increasing the temperature and pressure to the desired values. Finally, a production run is performed for a duration ranging from nanoseconds to microseconds, during which the trajectory of all atoms is saved for subsequent analysis. iu.edu

The analysis of the MD trajectory can reveal crucial information. For example, the persistence of hydrogen bonds and hydrophobic interactions between the ligand and the protein throughout the simulation would indicate a stable binding mode. Furthermore, the conformational changes in the ligand and the protein upon binding can be elucidated, providing insights into the mechanism of action.

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation Study

ParameterValueDescription
Simulation Time100 nsThe total length of the production MD simulation.
Force FieldAMBER14The set of parameters used to describe the interatomic forces.
Temperature300 KThe temperature at which the simulation is performed.
Pressure1 atmThe pressure at which the simulation is performed.
Ligand RMSD1.5 ± 0.3 ÅA measure of the deviation of the ligand's conformation from the initial docked pose. A stable value suggests a stable binding mode.
Protein Backbone RMSD2.1 ± 0.4 ÅA measure of the deviation of the protein's backbone from its initial structure. A stable value indicates that the protein's overall fold is maintained.

This table presents hypothetical data for illustrative purposes, based on typical values observed in MD simulation studies of similar small molecule-protein complexes.

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

Structure-Based Drug Design (SBDD) and virtual screening are powerful computational strategies that leverage the three-dimensional structure of a biological target to identify and optimize potential drug candidates. The scaffold of this compound, featuring a benzothiazole ring linked to a 2-aminopyridine (B139424) moiety, presents a versatile template for SBDD and virtual screening campaigns aimed at various therapeutic targets. nih.gov

In a typical SBDD workflow, the starting point is the experimentally determined or homology-modeled 3D structure of a target protein. Molecular docking studies are then performed to predict the preferred binding orientation and affinity of this compound within the active site of the target. researchgate.net These docking studies can reveal key interactions, such as hydrogen bonds formed by the aminopyridine nitrogen and the benzothiazole nitrogen, and hydrophobic interactions involving the aromatic rings. nih.gov

For instance, derivatives of benzothiazoles have been explored as inhibitors of various kinases, where the core structure can act as a hinge-binder, a common motif in kinase inhibitors. nih.gov Virtual screening of large chemical libraries for compounds containing the this compound core could lead to the identification of novel hits with improved potency and selectivity. nih.gov High-throughput virtual screening can be employed to filter vast compound databases, followed by more accurate docking methods for a smaller, more promising subset of molecules. nih.gov

The insights gained from SBDD can guide the chemical synthesis of novel derivatives of this compound with enhanced biological activity. For example, if docking studies reveal a nearby hydrophobic pocket in the active site, a derivative with a lipophilic substituent at a suitable position on the benzothiazole or pyridine ring could be designed to exploit this interaction, potentially leading to a significant increase in binding affinity.

Table 2: Illustrative Virtual Screening and Docking Results for this compound Derivatives against a Hypothetical Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Activity
This compound-7.5H-bond with MET34, VAL89; Pi-stacking with PHE102Moderate
Derivative A (with 4-fluorophenyl at C6 of benzothiazole)-8.9H-bond with MET34, VAL89; Pi-stacking with PHE102; Halogen bond with LYS32High
Derivative B (with morpholine (B109124) at C4 of pyridine)-8.2H-bond with MET34, VAL89, ASP150; Pi-stacking with PHE102High
Derivative C (with methyl group on pyridine amine)-7.2H-bond with VAL89; Pi-stacking with PHE102Moderate

This table presents hypothetical data for illustrative purposes. The docking scores and interacting residues are representative of what might be observed in a structure-based drug design study.

Investigation of Biological Activities and Structure Activity Relationships of 5 1,3 Benzothiazol 2 Yl Pyridin 2 Amine Derivatives

Antimicrobial Potentials

Derivatives of 5-(1,3-benzothiazol-2-yl)pyridin-2-amine have demonstrated a broad spectrum of antimicrobial activities, positioning them as candidates for the development of new treatments for infectious diseases. researchgate.net The inherent antimicrobial properties of the benzothiazole (B30560) and pyridine (B92270) moieties are often enhanced through strategic chemical modifications, leading to compounds with potent antibacterial, antifungal, and antitubercular effects. nih.gov

Antibacterial Spectrum and Efficacy Against Specific Bacterial Strains

The antibacterial efficacy of benzothiazole derivatives has been evaluated against a variety of bacterial species. For instance, pyridine-substituted benzothiazoles have shown notable effectiveness against strains like Staphylococcus aureus. nih.gov In one study, newly synthesized benzothiazole derivatives exhibited a range of activities against S. aureus, with Minimum Inhibitory Concentration (MIC) values from 0.025 to 2.609 mM. nih.govnih.gov Notably, one of the most active compounds demonstrated superior activity against S. aureus compared to the standard drugs ampicillin (B1664943) and sulfadiazine. nih.govnih.gov

The substitution pattern on the benzothiazole ring has been shown to significantly influence antibacterial action. For example, the introduction of methyl or bromo groups at the 7th position of the benzothiazole ring has been found to enhance antibacterial properties. Furthermore, isosteric replacement of a 2-aminothiazole (B372263) with a 2-aminooxazole in related structures has been shown to improve both antimicrobial activity and physicochemical properties.

Antibacterial Activity of Benzothiazole Derivatives
Compound/DerivativeBacterial StrainActivity (MIC)Reference
Pyridine-substituted benzothiazolesStaphylococcus aureusEffective nih.gov
Benzothiazole derivative 16cStaphylococcus aureus0.025 mM nih.govnih.gov
7-methyl substituted benzothiazoleStaphylococcus aureus, Bacillus subtilis, E. coliEnhanced activity
7-bromo substituted benzothiazoleStaphylococcus aureus, Bacillus subtilis, E. coliEnhanced activity
Amino-benzothiazole Schiff base analoguesE. coli, Pseudomonas aeruginosa15.62 μg/ml nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have shown promising antifungal activity, particularly against Candida albicans, a common cause of fungal infections. nih.govresearchgate.net The development of resistance to existing antifungal drugs underscores the need for new therapeutic options. nih.gov

Several studies have highlighted the potential of benzothiazole derivatives as antifungal agents. For example, certain newly synthesized compounds have demonstrated higher antifungal activity than the standard drug fluconazole (B54011). In one study, two novel compounds, a pyridinone and a triazine derivative, were identified as having significant antifungal activity against C. albicans, including strains resistant to fluconazole and caspofungin. nih.govresearchgate.net These compounds were found to inhibit biofilm formation and reduce the thickness of the mannan (B1593421) cell wall, key factors in the pathogenicity of C. albicans. nih.gov

Antifungal Activity of Benzothiazole Derivatives Against Candida albicans
Compound/DerivativeActivityReference
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrileEffective in in-vitro tests
Pyridinone (PYR) and Triazine (TRI) derivativesEffective against fluconazole and caspofungin-resistant strains nih.govresearchgate.net
Benzothiazole derivative 4dMost potent against Candida krusei (MIC50 of 1.95 µg/mL) researchgate.net
Benzothiazole derivative 4cMIC of 7.81 µg/ml against C. albicans researchgate.net

Antitubercular Activity and Inhibition of Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains complicating treatment efforts. nih.govnih.gov Benzothiazole derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs. nih.govnih.gov

Several benzothiazole-pyrimidine hybrids have been synthesized and evaluated for their anti-tubercular activity. nih.gov Some of these compounds have shown high activity against drug-sensitive strains of M. tuberculosis, with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov Furthermore, certain derivatives have demonstrated significant activity against both MDR and XDR TB strains. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential mycobacterial enzymes. nih.govacs.org For example, benzothiazinone (BTZ) derivatives are known to inhibit DprE1, an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.govacs.org

Antitubercular Activity of Benzothiazole Derivatives
Compound/DerivativeTB StrainActivity (MIC)Reference
Benzothiazole–pyrimidine (B1678525) hybrids (5c, 5b, 12, 15)Drug-sensitive M. tuberculosis (ATCC 25177)0.24–0.98 µg/mL nih.gov
Compound 5cMDR TB0.98 µg/mL nih.gov
Compound 15MDR TB1.95 µg/mL nih.gov
Compound 5cXDR TB3.9 µg/mL nih.gov
Compound 15XDR TB7.81 µg/mL nih.gov

Elucidation of Mechanistic Pathways for Antimicrobial Action

A key mechanism of antimicrobial action for some benzothiazole derivatives involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of microorganisms. nih.govnih.govresearchgate.net Sulfonamide-containing compounds, including some benzothiazole derivatives, act as competitive inhibitors of DHPS, competing with its natural substrate, 4-aminobenzoic acid (PABA). nih.govnih.gov

Molecular docking studies have provided insights into the interaction of these compounds with the DHPS enzyme. nih.gov For instance, potent benzothiazole derivatives have been shown to bind within the PABA pocket of the DHPS enzyme. nih.govresearchgate.net Some compounds have been identified as dual inhibitors, targeting both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. acs.org This dual-inhibition mechanism can be particularly effective in overcoming drug resistance.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Antimicrobial Agents

Quantitative Structure-Activity Relationship (QSAR) analysis is a valuable tool in drug design, helping to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govjmaterenvironsci.com For benzothiazole derivatives, QSAR studies have been employed to understand the influence of various physicochemical properties on their antimicrobial efficacy. researchgate.netnih.gov

These studies have revealed that electronic, steric, and lipophilic parameters play a significant role in the antimicrobial activity of these compounds. researchgate.net For example, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly impact activity. QSAR models have been developed to predict the antimicrobial activity of new derivatives, guiding the synthesis of more potent compounds. These models often highlight the importance of factors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the octanol-water partition coefficient (logP). researchgate.net

Anticancer Research Applications

The benzothiazole scaffold is not only a source of potent antimicrobial agents but also a promising framework for the development of novel anticancer drugs. researchgate.netresearchgate.netnih.gov Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.govmdpi.com

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Some derivatives have been shown to activate caspases, a family of proteases that play a crucial role in the apoptotic pathway. For example, certain compounds have demonstrated significant activity against human cancer cell lines by activating procaspase-3 to caspase-3.

Furthermore, some benzothiazole derivatives have been developed as platinum (II) complexes, aiming to combine the antitumor properties of both the benzothiazole ligand and the platinum metal center. nih.gov These complexes have shown promising antiproliferative activity against a range of cancer cell lines, with some exhibiting greater cytotoxicity than the clinically used drug cisplatin. nih.gov

Anticancer Activity of Benzothiazole Derivatives
Compound/DerivativeCancer Cell LineActivityReference
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile (8j)U937IC50 of 5.2 μM
(2E)-2-(1,3-benzothiazol-2-yl)-3-[(pyridin-2-yl)amino]prop-2-enenitrile (8k)U973IC50 of 6.6 μM
Benzothiazole aniline (B41778) (BTA) ligand L1 and its platinum (II) complex L1PtLiver, breast, lung, prostate, kidney, and brain cancer cellsBetter cytotoxicity than cisplatin nih.gov
2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives (7a,d)NCI-H460 (lung), HepG2 (liver), HCT-116 (colon)Higher cytotoxicity than doxorubicin mdpi.com
pyrrolo[2,1-b] researchgate.netnih.gov benzothiazole derivatives (9a,d)NCI-H460 (lung), HepG2 (liver), HCT-116 (colon)Higher cytotoxicity than doxorubicin mdpi.com

Exploration of Cytotoxic Effects on Cancer Cell Lines

Derivatives of benzothiazole and pyridine have demonstrated notable cytotoxic effects against several human cancer cell lines. Research has particularly focused on their impact on breast cancer and liver cancer, such as the Hep G2 cell line.

Hybrid compounds incorporating pyridyl and 1,3-thiazole moieties have shown high potency. nih.gov For instance, a screening of 24 such compounds against cell lines including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) revealed that most were highly active, with IC₅₀ values often at or below 3µM. nih.gov While HepG2 was generally the most resistant line, specific derivatives, TAP-07 and TP-07, exhibited significant cytotoxicity against it with IC₅₀ values of 2.2 µM and 5.6 µM, respectively. nih.gov Importantly, these compounds showed a favorable selectivity index, as they did not have significant antiproliferative effects on normal peripheral blood mononuclear cells (PBMC). nih.gov

Similarly, studies on pyridine and pyridone derivatives have highlighted their antiproliferative activity. nih.gov In one study, two compounds, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2), were more active against HepG2 cells than MCF-7 cells. nih.gov Compound 1, in particular, showed a potent IC₅₀ value of 4.5 ± 0.3 µM in HepG2 cells. nih.gov The mechanism of action for these compounds was found to involve the induction of G2/M cell cycle arrest and apoptosis. nih.gov

The benzothiazole scaffold itself is a recognized pharmacophore with broad antitumor effects against various cancers. researchgate.netnih.gov Derivatives have been shown to inhibit cancer cell growth and trigger apoptosis through mechanisms like DNA damage and cell cycle arrest. researchgate.net

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
TAP-07HepG2 (Liver)2.2 nih.gov
TP-07HepG2 (Liver)5.6 nih.gov
Compound 1 (Pyridone derivative)HepG2 (Liver)4.5 ± 0.3 nih.gov
Compound 4g (Benzothiazole-thiadiazole derivative)HT-1376 (Bladder)26.51 researchgate.net

Radiosensitizing Capabilities in Cancer Therapy

Radiosensitizers are agents that enhance the effectiveness of radiation therapy, making tumor cells more susceptible to radiation-induced damage while having minimal effect on normal tissues. nih.govresearchgate.net The primary goal is to increase the therapeutic ratio by boosting tumor cell killing without increasing toxicity to healthy tissue. researchgate.netnih.gov Mechanisms of radiosensitization can include interfering with DNA repair processes, increasing the generation of reactive oxygen species (ROS), or mimicking oxygen in hypoxic (low-oxygen) tumor environments that are typically radioresistant. researchgate.netnih.gov

Certain classes of compounds, such as nitroimidazoles and halogenated pyrimidines, are known for their radiosensitizing properties. nih.govresearchgate.net For instance, the substitution of thymine (B56734) in DNA with a halogenated pyrimidine can increase radiosensitivity. researchgate.net While direct studies on the radiosensitizing capabilities of this compound are not extensively documented in the provided context, the presence of the pyridine ring, a core structure in some radiosensitizers, suggests a potential avenue for investigation. nih.gov The development of derivatives, particularly those that might be reduced in hypoxic cells, could confer radiosensitizing activity. nih.gov For example, some nitro-compounds act as radiosensitizers due to their high electron affinity and ability to be reduced in the low-oxygen environment of tumors. nih.gov

Structure-Activity Relationships for Anticancer Efficacy

The anticancer efficacy of benzothiazole derivatives is heavily influenced by their chemical structure. benthamscience.com Structure-activity relationship (SAR) studies aim to identify which parts of the molecule are essential for its biological activity and how modifications affect its potency and selectivity.

For benzothiazole-based compounds, substitutions at the C-2 and C-6 positions of the benzothiazole ring are often critical for their biological activities. benthamscience.com For example, in a series of benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives, the compound N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (compound 4g) showed the highest antiproliferative activity against bladder cancer cells. researchgate.net This suggests that the specific substitutions on both the benzothiazole and the thiadiazole rings are key to its efficacy.

In another study of phenylacetamide derivatives with a benzothiazole nucleus, modifications to the phenylacetamide portion led to varying levels of antiproliferative activity in pancreatic cancer and paraganglioma cells. mdpi.com Derivative 4l, N-(3-Acetamidophenyl)-2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-2-phenylacetamide, demonstrated a greater antiproliferative effect and a higher selectivity index against cancer cells compared to other synthesized compounds. mdpi.com This highlights the importance of the substituent groups on the N-phenyl ring of the acetamide (B32628) moiety.

The pyridine moiety in related compounds also plays a crucial role. For pyridone derivatives, the nature and position of substituents on the phenyl rings attached to the pyridone core significantly impacted their cytotoxicity against liver and breast cancer cells. nih.gov

Modulation of Protein Misfolding and Aggregation

The aggregation of proteins such as alpha-synuclein (B15492655) (α-syn) and tau is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.gov Benzothiazole derivatives have been investigated for their ability to interfere with these aggregation processes.

Inhibitory Effects on Alpha-Synuclein (α-syn) Fibril and Oligomer Formation

Derivatives of this compound have shown promise in modulating the aggregation of α-syn. Specifically, small modifications to a related compound, 5-nitro-1,2-benzothiazol-3-amine (5-NBA), were explored for their effects on α-syn fibril and oligomer formation. nih.gov

Studies have shown that 5-NBA can effectively reduce the formation of α-syn oligomers at low micromolar concentrations and abrogate fibril formation in a dose-dependent manner. nih.gov This inhibitory activity extends to cell-based models, where 5-NBA was found to inhibit the formation of α-syn inclusions in neuroblastoma cells. nih.gov In contrast, the parent compound 4-(benzo[d]thiazol-2-yl)aniline (BTA) did not show the same inhibitory effect on inclusion formation. nih.gov This highlights the critical role of the nitro group and the specific benzothiazole isomer in conferring anti-aggregation activity.

Other rationally designed benzothiazole-based compounds have also demonstrated significant anti-aggregation effects against α-syn fibrils. nih.gov For instance, compounds 46 and 48, developed through a structural hybridization strategy, reduced Thioflavin-T (ThT) fluorescence, an indicator of fibril formation, to just 4.0% and 14.8% of the control, respectively. nih.gov Compound 46 also exhibited promising activity against α-syn oligomers. nih.gov

Impact on Tau Protein Aggregation Pathways

The same classes of compounds have been evaluated for their ability to inhibit the aggregation of the tau protein, another key player in neurodegenerative disorders. The longest isoform of tau, 2N4R, is particularly prone to forming oligomers and mature fibrils. nih.gov

Research has shown that benzothiazole and indole-based compounds can effectively target the aggregation of both tau and α-syn. nih.gov This dual-targeting capability is significant as these proteins can co-precipitate in the brains of patients with certain neurodegenerative diseases. nih.gov The aminothienopyridazine (ATPZ) class of inhibitors has also been identified as potent against tau aggregation. nih.gov SAR studies of ATPZ derivatives revealed that while the thienopyridazine core is essential for inhibiting tau fibrillization, the specific chemical groups attached to this core are critical for achieving desirable properties like brain penetration. nih.gov

Studies involving 5-NBA and its derivatives also assessed their impact on tau 2N4R aggregation, indicating that these small molecules could serve as a foundation for developing inhibitors of both α-syn and tau aggregation. nih.gov

Biophysical Techniques for Monitoring Aggregation Modulation

A variety of biophysical techniques are employed to monitor the effects of these compounds on protein aggregation pathways. nih.govnih.gov

Thioflavin T (ThT) Fluorescence Assay : This is a widely used method to monitor the formation of amyloid fibrils. nih.govnih.gov Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. A decrease in ThT fluorescence in the presence of an inhibitor indicates a reduction in fibril formation. nih.gov

Transmission Electron Microscopy (TEM) : TEM is used to directly visualize the morphology of protein aggregates. nih.govnih.gov It allows researchers to observe whether a compound prevents the formation of mature fibrils, leading instead to the formation of smaller, non-fibrillar species, or unstructured monomers. nih.gov

Photoreactive Cross-Linking (PICUP) Assay : This technique is used to detect and quantify the formation of early-stage, soluble oligomers. nih.gov It "freezes" the transient oligomeric species by creating covalent cross-links, allowing them to be analyzed by methods like SDS-PAGE and immunoblotting. This assay was instrumental in identifying 5-NBA as a potent inhibitor of α-syn oligomerization. nih.gov

These techniques provide a comprehensive picture of how a compound modulates the entire aggregation pathway, from the initial formation of oligomers to the elongation into mature fibrils.

Anti-inflammatory and Analgesic Properties

Derivatives of benzothiazole are recognized for a wide spectrum of biological activities, including significant anti-inflammatory and analgesic effects. nih.gov Research into novel benzothiazole derivatives, particularly those incorporating benzenesulphonamide and carboxamide moieties, has demonstrated notable in vivo anti-inflammatory and analgesic potential. nih.gov

In studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain benzothiazole derivatives have shown a potent and time-dependent reduction in swelling. For instance, compounds 17c and 17i were highlighted for their substantial anti-inflammatory activity. Compound 17c inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. Similarly, compound 17i showed inhibition of 64%, 73%, and 78% over the same time intervals. nih.gov

The analgesic properties of these compounds have also been systematically evaluated. The efficacy of derivatives such as 17c , 17g , and 17i was found to be comparable to the well-known anti-inflammatory drug celecoxib. nih.gov The development of new benzothiazole derivatives continues to be a promising area for discovering new and potent anti-inflammatory and analgesic agents. researchgate.net

Table 1: In Vivo Anti-inflammatory Activity of Selected Benzothiazole Derivatives

Compound Inhibition of Paw Edema (1 hr) Inhibition of Paw Edema (2 hr) Inhibition of Paw Edema (3 hr)
17c 72% 76% 80%
17i 64% 73% 78%

Data sourced from carrageenan-induced rat paw edema model. nih.gov

Table 2: Analgesic Activity (ED₅₀ in µM/kg) of Selected Benzothiazole Derivatives Compared to Celecoxib

Compound ED₅₀ (0.5 hr) ED₅₀ (1 hr) ED₅₀ (2 hr)
17c 96 102 89
17g 127 134 156
17i 84 72 69
Celecoxib 156 72 70

ED₅₀ represents the dose effective in 50% of the test population. nih.gov

Mechanistic Investigations of Anti-inflammatory Action (e.g., TXA2 synthase and 5-lipoxygenase inhibition)

The anti-inflammatory effects of certain benzothiazole derivatives are attributed to their ability to dually inhibit key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and thromboxane (B8750289) A2 (TXA2) synthase. nih.gov These enzymes are responsible for producing leukotrienes and thromboxanes, respectively, which are potent mediators of inflammation.

A series of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles were specifically designed and synthesized as dual inhibitors. nih.gov These compounds were shown to effectively inhibit the production of leukotriene B4 (LTB4) and TXA2 in rat peritoneal cells in vitro. nih.gov Crucially, most of these compounds exhibited weak to no inhibition of prostaglandin (B15479496) E2 (PGE2) production, indicating a lack of activity against cyclooxygenase (COX) enzymes and suggesting a more targeted anti-inflammatory mechanism. nih.gov

Structure-activity relationship studies revealed that the placement of the 3-pyridylmethyl group is critical for activity. Compounds where this group was attached to the benzene (B151609) ring (type-B) were generally about 10 times more potent as TXA2 synthase inhibitors than those where it was attached to the 2-amino group (type-A). nih.gov One particularly promising compound, 26a (E3040) , not only reduced LTB4 and TXB2 production ex vivo in a rat colitis model but also demonstrated therapeutic effects comparable to sulfasalazine. nih.gov Further research has explored other molecular frameworks, such as (3-pyridylmethyl)benzoquinone derivatives, which also exhibit potent and well-balanced inhibitory effects on both 5-LOX and TXA2 synthase. nih.gov

Table 3: Inhibitory Activity of Selected Dual-Inhibitor Compounds

Compound Target Enzyme(s) Key Findings
26a (E3040) 5-LOX and TXA2 Synthase Reduced LTB4 and TXB2 production ex vivo and showed therapeutic effect in a rat colitis model. nih.gov
CV-6504 5-LOX and TXA2 Synthase Potent, specific, and balanced inhibitory effects on both enzymes in human blood. nih.gov

IC₅₀ values provide a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Antileishmanial Investigations

The therapeutic potential of benzothiazole derivatives extends to parasitic diseases, with several analogues showing promising antileishmanial activity. Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus.

Research into (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives found that the addition of a benzothiazole group to the parent acridinone (B8587238) structure could enhance its antileishmanial properties. nih.gov Two derivatives, in particular, demonstrated selective activity against the amastigote stage of the parasite, which is the clinically relevant form that multiplies within host cells. nih.gov These compounds were 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one . nih.gov Their specific toxicity towards amastigotes suggests a targeted mechanism of action that could be advantageous in developing new treatments. nih.gov The findings indicate that the presence of a 6-amino-benzothiazole or a 6-nitro-benzothiazole group was crucial for this specific anti-amastigote activity. nih.gov

Other Therapeutic Avenues for this compound Analogues (e.g., anticonvulsant, antidiabetic, neurodegenerative disorders, anthelmintic)

The versatile benzothiazole scaffold has been explored for a multitude of therapeutic applications beyond inflammation and parasitic infections. nih.gov

Anticonvulsant Activity: Benzothiazole derivatives have been synthesized and evaluated as potential anticonvulsant agents for the treatment of epilepsy. nih.govresearchgate.net Studies have investigated various substituted benzothiazoles, with some showing protection in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models, indicating a broad spectrum of anticonvulsant activity. researchgate.net

Neurodegenerative Disorders: The benzothiazole core is present in riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), and pramipexole, a dopamine (B1211576) agonist used for Parkinson's disease. nih.gov This highlights the potential of this chemical family in developing treatments for complex neurodegenerative conditions.

Antidiabetic Properties: The wide range of biological activities associated with benzothiazole derivatives includes potential applications as antidiabetic agents, an area of ongoing research interest. nih.gov

Anthelmintic Activity: While specific studies on this compound for anthelmintic properties are less detailed in the provided context, the broad biological profile of heterocyclic compounds containing nitrogen and sulfur suggests this as a potential area for future investigation.

The structural versatility of the benzothiazole ring system continues to make it a valuable pharmacophore in the search for new therapeutic agents across various disease categories. nih.govresearchgate.net

Exploration of Physicochemical and Materials Science Applications of 5 1,3 Benzothiazol 2 Yl Pyridin 2 Amine and Its Analogues

Sensing Applications for Specific Ions and Biomolecules

The unique photophysical properties of benzothiazole (B30560) derivatives, such as high quantum yields and large Stokes shifts, make them excellent candidates for developing fluorescent probes. researchgate.netnih.gov These probes can be designed to selectively interact with specific analytes, leading to a detectable change in their luminescence, which forms the basis for sensing applications. researchgate.net The 5-(1,3-Benzothiazol-2-yl)pyridin-2-amine scaffold and its analogues have been explored for the detection of various ions and biomolecules, leveraging mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), and photoinduced electron transfer (PET). researchgate.net

Derivatives of the benzothiazole structure are capable of acting as chemosensors for metal ions. For instance, a novel benzothiazole-quinoline based colorimetric sensor, BTZ, was developed for the selective and sensitive detection of Cu²⁺ and CN⁻ ions through distinct color and spectral responses. nih.gov This sensor demonstrated high selectivity and sensitivity for these ions within a broad pH range of 3–9, making it suitable for environmental and physiological monitoring. nih.gov The interaction with the target ion alters the electronic properties of the molecule, resulting in a visible color change or a change in fluorescence intensity. Another fluorophore, BTP, which contains benzothiazole and vinyl pyridine (B92270), has been used for the colorimetric detection of Fe³⁺ ions in both solution and solid states. researchgate.net

In the realm of biomolecule detection, analogues such as Thiazole (B1198619) Orange (TO) have gained significant attention. mdpi.comsemanticscholar.org TO exhibits a low fluorescence background on its own but shows a remarkable "turn-on" fluorescence response upon binding to nucleic acids like DNA and RNA. mdpi.comsemanticscholar.org This property is attributed to the restriction of intramolecular torsional movement upon binding. mdpi.comsemanticscholar.org This mechanism has been harnessed to create probes for in vitro detection of nucleic acids and for imaging RNA targets within living cells. mdpi.com For example, a probe based on a related benzothiazole orange (BO) dye was used for dual-color imaging to detect the neuraminidase mRNA of the H1N1 influenza virus in infected cells. semanticscholar.org

The table below summarizes the sensing applications of selected benzothiazole analogues.

Compound/AnalogueTarget Analyte(s)Sensing MechanismApplication
BTZ (Benzothiazole-quinoline sensor)Cu²⁺, CN⁻Colorimetric/Spectral ResponseEnvironmental and physiological monitoring nih.gov
BTP (Triphenylamine-based fluorophore)Fe³⁺, Picric AcidColorimetric/RatiometricSolution and solid-state ion detection; explosive detection researchgate.net
Thiazole Orange (TO)Nucleic Acids (DNA, RNA)"Turn-on" FluorescenceIn vitro detection, real-time PCR, cellular imaging mdpi.com
Benzothiazole Orange (BO)mRNA (H1N1 Neuraminidase)"Turn-on" FluorescenceDual-color imaging in infected cells semanticscholar.org

Catalytic Applications, Including Photocatalysis

The benzothiazole moiety is a versatile component in the design of catalysts, particularly in the burgeoning field of photoredox catalysis. mdpi.comcharlotte.edu Photoredox catalysis utilizes light energy to drive chemical reactions by generating reactive radical intermediates through single-electron transfer events. researchgate.net While many efficient photoredox catalysts are based on expensive and toxic transition metals like ruthenium and iridium, there is a strong impetus to develop catalysts from more abundant and less expensive materials, such as copper, or purely organic dyes. charlotte.eduresearchgate.net

Derivatives of 2-phenylbenzothiazole have recently been explored for their potential in photocatalysis. mdpi.com The tunability of their electronic and photophysical properties allows for the rational design of catalysts for specific organic transformations. mdpi.com Copper(I) complexes featuring pyridine-benzothiazole ligands have been investigated as effective photocatalysts. researchgate.net For example, a copper complex with 2,9-bis(p-anisyl)-1,10-phenanthroline, a related nitrogen-containing heterocyclic structure, was used as a photoredox catalyst for controlled radical polymerizations under LED light irradiation. researchgate.net In such systems, the copper complex absorbs light, reaches an excited state, and then participates in redox cycles to catalyze the reaction, with a reductant often used to regenerate the active Cu(I) state from the oxidized Cu(II) species. researchgate.net

Thiazolo[5,4-d]thiazoles (TTzs), which share a core heterocyclic structure, have also been demonstrated as viable organic photoredox catalysts. charlotte.edu These purely organic dyes can drive reactions like imine alkylation with high yields under anaerobic conditions, highlighting their potential as a sustainable alternative to metal-based catalysts. charlotte.edu Furthermore, benzo[d]thiazol-2-amine derivatives have been synthesized and evaluated for various biological activities, and the core structure's involvement in catalytic processes is an area of active research. nih.govnih.gov Covalent organic frameworks (COFs) incorporating benzothiadiazole units have been shown to act as heterogeneous photocatalysts for reactions such as the oxidative coupling of amines and cyclization of thioamides. mdpi.com The donor-acceptor structure within the COF enhances charge separation, leading to efficient photocatalytic activity. mdpi.com

Catalyst SystemReaction TypeKey Features
Copper(I) Complexes with Pyridine-Benzothiazole LigandsFree Radical PhotopolymerizationUtilizes abundant copper; operates under visible light. researchgate.net
Thiazolo[5,4-d]thiazoles (TTzs)Imine AlkylationPurely organic photocatalyst; high yields. charlotte.edu
Benzothiadiazole-based Covalent Organic Frameworks (COFs)Oxidative Coupling, CyclizationHeterogeneous catalyst; enhanced charge separation. mdpi.com

Development as Bioimaging Probes

The development of fluorescent probes for bioimaging is crucial for visualizing and understanding complex biological processes at the molecular and cellular levels. nih.gov Benzothiazole and its derivatives are highly attractive scaffolds for creating such probes due to their favorable photophysical properties. researchgate.netnih.gov These properties often include high photostability, large Stokes shifts (the separation between absorption and emission maxima), and sensitivity to the local environment (solvatochromism), which are essential for high-contrast imaging and minimizing background interference. nih.govmdpi.com

Analogues based on the 2-(2′-aminophenyl)benzothiazole and 2,1,3-benzothiadiazole (BTD) cores have been successfully developed as bioimaging agents. mdpi.comnih.gov The BTD motif, being electron-deficient, is a key component in highly tunable fluorophores. nih.gov When combined with an electron-donating group, such as an amine, it creates a donor-acceptor structure that can exhibit intramolecular charge transfer, leading to strong fluorescence and solvatochromic properties. nih.gov This tunability allows for the design of probes that can selectively stain specific cellular compartments. nih.gov For example, certain BTD derivatives have been developed as excellent fluorescent probes for imaging lipid droplets in cancer cells. nih.gov A correlation has been found between the lipophilicity of these probes and their specific accumulation in lipid-rich organelles. nih.gov

The versatility of the benzothiazole scaffold allows for chemical modifications that can fine-tune the probe's characteristics for specific applications. mdpi.com For example, by altering substituents on the benzothiazole or the attached pyridine ring, properties like brightness (defined as the product of molar extinction coefficient and quantum yield) and cell permeability can be optimized. The ability to rationally design these molecules based on mechanisms like photoinduced electron transfer (PeT) and spirocyclization has led to the creation of over fifty bioimaging probes, many of which are now commercially available and widely used by researchers. nih.gov

The table below presents the photophysical properties of a representative BTD-based dye designed for bioimaging.

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Target Organelle
LD-BTD1480570900.85 (in nonpolar solvent)Lipid Droplets

Future Perspectives and Interdisciplinary Research Directions for 5 1,3 Benzothiazol 2 Yl Pyridin 2 Amine

Development of Advanced Synthetic Routes for Scalable Production

A critical step toward the widespread application of 5-(1,3-benzothiazol-2-yl)pyridin-2-amine and its derivatives is the creation of efficient, economical, and sustainable methods for their large-scale synthesis. iosrjournals.org Current synthetic strategies often involve multi-step processes that may not be amenable to industrial production. uokerbala.edu.iqnih.gov Future research will likely focus on the following areas:

Process Intensification: The adoption of continuous flow chemistry presents a promising alternative to traditional batch manufacturing. Flow reactors can offer superior control over reaction parameters, leading to increased yields, shorter reaction times, and enhanced safety profiles.

Catalytic Innovation: The development of novel, highly efficient, and reusable catalysts is paramount. This includes exploring earth-abundant metals to replace expensive and toxic heavy metal catalysts often used in cross-coupling reactions, a common method for constructing such molecules.

Green Chemistry Approaches: A strong emphasis on environmentally benign synthesis is anticipated. This involves the use of greener solvents, minimizing waste through atom-economical reactions, and designing synthetic pathways with fewer steps. rsc.org Microwave-assisted synthesis has also been shown to be an effective and rapid method for producing benzothiazole (B30560) derivatives. iosrjournals.orguokerbala.edu.iq

Deeper Mechanistic Elucidation of Biological and Physicochemical Phenomena

A fundamental understanding of how this compound and its analogs function at a molecular level is crucial for their rational design and optimization. While initial studies have highlighted their potential as anticancer and antiviral agents, the precise molecular targets and mechanisms of action often remain to be fully elucidated. nih.govnih.govacs.org

Future investigations should prioritize:

Target Deconvolution: Employing advanced techniques such as chemical proteomics and affinity-based probes to identify and validate the specific cellular proteins or nucleic acids with which these compounds interact. For instance, some benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzothiazole and pyridine (B92270) rings will help to delineate the structural features essential for biological activity. nih.govnih.gov This will enable the design of more potent and selective next-generation compounds.

Physicochemical Profiling: In-depth analysis of properties such as solubility, membrane permeability, metabolic stability, and photophysical characteristics is essential. These parameters are critical for drug development and for exploring applications in materials science.

Table 1: Research Focus for Mechanistic Elucidation

Research AreaTechniques and ApproachesDesired Outcome
Target Identification Chemical Proteomics, Affinity Chromatography, Genetic KnockdownValidation of specific molecular targets for observed biological activities.
SAR Analysis Synthesis of Analog Libraries, In Vitro Biological AssaysIdentification of key structural motifs for potency and selectivity.
Physicochemical Characterization Spectroscopy, Chromatography, In Vitro ADME AssaysUnderstanding of drug-like properties and potential for material applications.

Integration of Computational and Experimental Approaches in Compound Design and Property Prediction

The convergence of computational modeling and experimental work offers a powerful strategy to accelerate the discovery and development of novel this compound-based molecules. mdpi.comacs.org

Key integrated approaches include:

In Silico Screening: Utilizing molecular docking and virtual screening to rapidly evaluate large libraries of virtual compounds against known biological targets, thereby prioritizing synthetic efforts. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity to predict the potency of novel designs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between the compounds and their biological targets to gain insights into binding modes and conformational changes, which can guide the design of more effective molecules. nih.gov

Translational Research in Preclinical Models for Promising Leads

For derivatives that exhibit promising in vitro activity, the subsequent crucial phase involves rigorous evaluation in preclinical animal models. This translational step is vital to assess the in vivo efficacy, safety, and pharmacokinetic profile of potential drug candidates.

Future preclinical research should encompass:

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to understand their behavior within a living organism. nih.gov

In Vivo Efficacy Studies: Assessing the therapeutic effect of the compounds in relevant animal models of diseases, such as cancer or viral infections. acs.orgnih.gov

Toxicology and Safety Pharmacology: Conducting thorough studies to identify any potential adverse effects and to establish a safe therapeutic window.

Exploration of Novel Interdisciplinary Applications in Nanotechnology and Advanced Materials

The unique electronic and photophysical properties of the benzothiazole nucleus suggest that derivatives of this compound could have significant applications beyond the realm of medicine. nih.govresearchgate.net

Potential interdisciplinary applications to be explored include:

Organic Electronics: The π-conjugated system inherent in the molecular structure makes these compounds candidates for use as organic semiconductors or as emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.gov

Chemical Sensing: The ability of the benzothiazole and pyridine nitrogens to coordinate with metal ions or interact with other analytes could be exploited in the development of novel chemosensors for environmental or diagnostic purposes.

Functional Materials: Incorporation of this scaffold into polymer backbones could lead to the creation of "smart" materials with tunable optical, electronic, or responsive properties for applications in areas like advanced coatings or stimuli-responsive drug delivery systems.

Table 2: Potential Interdisciplinary Applications

FieldApplicationUnderlying Property
Nanotechnology Organic Light-Emitting Diodes (OLEDs)Intrinsic fluorescence and π-conjugated structure. nih.gov
Sensors Chemosensors for metal ions or analytesLewis basic nitrogen atoms capable of coordination.
Advanced Materials Functional PolymersRigid, planar structure with tunable electronic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(1,3-benzothiazol-2-yl)pyridin-2-amine, and how is its purity validated?

  • Methodological Answer : The compound is typically synthesized via multistep organic reactions, such as coupling benzothiazole derivatives with pyridin-2-amine precursors. For example, radical bromination followed by cyclization with thiourea intermediates can yield the benzothiazole core . Structural validation is achieved using 1H/13C NMR , FTIR , and mass spectrometry to confirm functional groups and molecular weight. Purity is assessed via HPLC or LCMS (liquid chromatography-mass spectrometry), with retention times and molecular ion peaks ([M+H]+) matching theoretical values .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Assign peaks to aromatic protons (δ 7.0–9.0 ppm) and amine protons (δ 5.0–6.0 ppm, if free). Solvent choice (e.g., DMSO-d6) minimizes signal interference .
  • 13C NMR : Identify carbons in the benzothiazole (C-S and C-N bonds) and pyridine rings .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C12H8N3S) with <2 ppm error .
  • FTIR : Detect N-H stretches (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1400 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) to avoid inhalation or dermal contact.
  • Store in airtight containers at 4°C to prevent degradation .
  • Follow GBZ/T 160.1–2004 workplace safety guidelines for air monitoring and exposure limits, though specific MAC (Maximum Allowable Concentration) data may require extrapolation from structurally similar amines .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity for amyloid-β plaques in Alzheimer’s disease models?

  • Methodological Answer :

  • Radiolabeling : Use 11C-isotope labeling (e.g., 11C-AZD2184) for PET imaging. Validate specificity via competitive binding assays with unlabeled compound .
  • In vitro binding : Measure dissociation constants (Kd) using saturation binding assays with synthetic amyloid-β fibrils. For example, reported Kd values for similar radiotracers are ~8.46 nM .
  • In vivo PET studies : Quantify brain uptake and clearance in transgenic mouse models. Use compartmental modeling with arterial input functions to calculate binding potential (BPND) in cortical regions .

Q. How can structural modifications enhance the compound’s efficacy as a radiotracer or therapeutic agent?

  • Methodological Answer :

  • Substitution on the pyridine ring : Introduce electron-withdrawing groups (e.g., -CF3) to improve blood-brain barrier penetration .
  • Benzothiazole modifications : Replace the sulfur atom with oxygen (benzoxazole) to alter pharmacokinetics. Validate via molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins .
  • Pharmacokinetic optimization : Use metabolic stability assays (e.g., liver microsomes) to reduce rapid clearance. Adjust logP values (via substituents) to balance solubility and membrane permeability .

Q. How should researchers address discrepancies in PET imaging data, such as variable cortical retention across patient cohorts?

  • Methodological Answer :

  • Data normalization : Use reference regions devoid of amyloid-β (e.g., cerebellum) to calculate standardized uptake value ratios (SUVRs) .
  • Covariate analysis : Adjust for age, disease stage, and apolipoprotein E (APOE) genotype using multivariate regression models.
  • Kinetic modeling : Apply two-tissue compartment models to distinguish specific binding from nonspecific uptake. Validate with Akaike information criterion (AIC) to select optimal models .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate binding to amyloid-β fibrils (PDB: 2MXU) using GROMACS or AMBER. Analyze hydrogen bonding and hydrophobic interactions .
  • Density functional theory (DFT) : Calculate electron distribution to identify reactive sites for derivatization.
  • QSAR models : Train machine learning algorithms on bioactivity data (e.g., IC50) to predict efficacy of novel analogs .

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